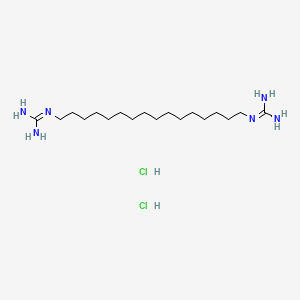
N,N'''-1,16-Hexadecanediylbisguanidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C18H42Cl2N6 and a molecular weight of 413.47228. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride typically involves the reaction of hexamethylenediamine with guanidine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’‘’-1,12-Dodecanediylbisguanidine dihydrochloride
- N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride
- N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride
Uniqueness
N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride is unique due to its specific chain length and structural properties, which confer distinct chemical and biological activities compared to other similar compounds. Its unique structure allows for specific interactions and applications that may not be achievable with other bisguanidine derivatives .
Propiedades
Número CAS |
63885-24-5 |
|---|---|
Fórmula molecular |
C18H42Cl2N6 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-[16-(diaminomethylideneamino)hexadecyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C18H40N6.2ClH/c19-17(20)23-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-24-18(21)22;;/h1-16H2,(H4,19,20,23)(H4,21,22,24);2*1H |
Clave InChI |
UPYYHCSJGOXTJI-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCN=C(N)N)CCCCCCCN=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















